molecular formula C16H17NO4 B14699872 Benzene, 2-methoxy-4-(2-nitroethyl)-1-(phenylmethoxy)- CAS No. 21473-46-1

Benzene, 2-methoxy-4-(2-nitroethyl)-1-(phenylmethoxy)-

Katalognummer: B14699872
CAS-Nummer: 21473-46-1
Molekulargewicht: 287.31 g/mol
InChI-Schlüssel: ARVGYZZNSPGHKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 2-methoxy-4-(2-nitroethyl)-1-(phenylmethoxy)- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with methoxy, nitroethyl, and phenylmethoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 2-methoxy-4-(2-nitroethyl)-1-(phenylmethoxy)- typically involves multi-step organic reactions. One common method includes the nitration of a methoxy-substituted benzene derivative followed by the introduction of a phenylmethoxy group through etherification. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 2-methoxy-4-(2-nitroethyl)-1-(phenylmethoxy)- can undergo various chemical reactions, including:

    Oxidation: The nitroethyl group can be oxidized to form nitro compounds.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy and phenylmethoxy groups can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro compounds.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Benzene, 2-methoxy-4-(2-nitroethyl)-1-(phenylmethoxy)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Benzene, 2-methoxy-4-(2-nitroethyl)-1-(phenylmethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxy and phenylmethoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzene, 2-methoxy-4-(2-nitroethyl)-1-(methoxy)-
  • Benzene, 2-methoxy-4-(2-nitroethyl)-1-(ethoxy)-
  • Benzene, 2-methoxy-4-(2-nitroethyl)-1-(phenyl)-

Uniqueness

Benzene, 2-methoxy-4-(2-nitroethyl)-1-(phenylmethoxy)- is unique due to the presence of both methoxy and phenylmethoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct profile that sets it apart from other similar compounds.

Eigenschaften

CAS-Nummer

21473-46-1

Molekularformel

C16H17NO4

Molekulargewicht

287.31 g/mol

IUPAC-Name

2-methoxy-4-(2-nitroethyl)-1-phenylmethoxybenzene

InChI

InChI=1S/C16H17NO4/c1-20-16-11-13(9-10-17(18)19)7-8-15(16)21-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3

InChI-Schlüssel

ARVGYZZNSPGHKO-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)CC[N+](=O)[O-])OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.